molecular formula C18H19BrClN3O B4993570 4-bromo-N'-(3,3-dimethyl-4H-isoquinolin-1-yl)benzohydrazide;hydrochloride

4-bromo-N'-(3,3-dimethyl-4H-isoquinolin-1-yl)benzohydrazide;hydrochloride

Cat. No.: B4993570
M. Wt: 408.7 g/mol
InChI Key: HMASIMSRPSDRGB-UHFFFAOYSA-N
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Description

4-bromo-N’-(3,3-dimethyl-4H-isoquinolin-1-yl)benzohydrazide;hydrochloride is a complex organic compound that features a bromine atom, an isoquinoline moiety, and a benzohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N’-(3,3-dimethyl-4H-isoquinolin-1-yl)benzohydrazide;hydrochloride typically involves multiple steps. One common approach is the N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for the generation of the desired product in good yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to an industrial level.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N’-(3,3-dimethyl-4H-isoquinolin-1-yl)benzohydrazide;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom in the compound can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various hydrazine derivatives.

Scientific Research Applications

4-bromo-N’-(3,3-dimethyl-4H-isoquinolin-1-yl)benzohydrazide;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 4-bromo-N’-(3,3-dimethyl-4H-isoquinolin-1-yl)benzohydrazide;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The isoquinoline moiety can interact with various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-bromoisoquinoline: Shares the isoquinoline core but lacks the benzohydrazide group.

    3,4-dihydroisoquinolinone derivatives: Similar core structure with different substituents.

    Imidazole-containing compounds: Different core structure but similar applications in medicinal chemistry.

Uniqueness

4-bromo-N’-(3,3-dimethyl-4H-isoquinolin-1-yl)benzohydrazide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-bromo-N'-(3,3-dimethyl-4H-isoquinolin-1-yl)benzohydrazide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O.ClH/c1-18(2)11-13-5-3-4-6-15(13)16(20-18)21-22-17(23)12-7-9-14(19)10-8-12;/h3-10H,11H2,1-2H3,(H,20,21)(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMASIMSRPSDRGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=N1)NNC(=O)C3=CC=C(C=C3)Br)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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